人参皂苷FP2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

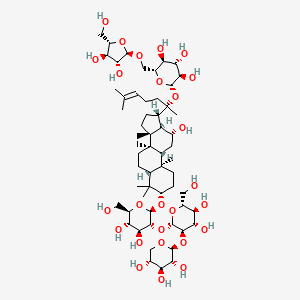

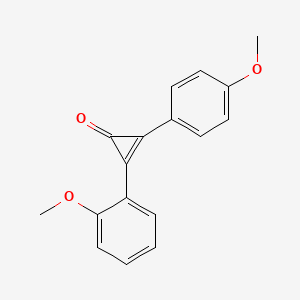

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng . This compound is part of the larger family of ginsenosides, which are known for their diverse pharmacological properties, particularly in traditional Chinese medicine. Notoginsenoside FP2 has garnered attention for its potential therapeutic applications, especially in the treatment of cardiovascular diseases .

科学研究应用

化学: 在化学领域,异甘草皂苷 FP2 被用作研究皂苷及其衍生物的参考化合物。 它作为理解人参皂苷结构-活性关系的模型 .

生物学: 在生物学研究中,研究了异甘草皂苷 FP2 对细胞过程的影响。 研究表明,它可以调节各种信号通路,使其成为研究细胞生物学的宝贵工具 .

医学: 异甘草皂苷 FP2 在治疗心血管疾病方面显示出希望。 研究发现它具有抗炎、抗氧化和抗凋亡特性,有助于其心血管保护作用 。 此外,由于其抑制肿瘤生长和诱导癌细胞凋亡的能力,它正在被探索其在癌症治疗中的潜力 .

工业: 在工业领域,异甘草皂苷 FP2 用于开发功能性食品和营养保健品。 其健康益处使其成为旨在改善心血管健康和整体福祉的产品中的一种受欢迎成分 .

作用机制

异甘草皂苷 FP2 的作用机制涉及它与各种分子靶标和通路的相互作用。 它通过调节与炎症、氧化应激和凋亡相关的信号通路发挥作用 。异甘草皂苷 FP2 靶向参与这些通路的关键蛋白质和酶,从而发挥其治疗作用。 例如,它已被证明可以抑制促炎细胞因子的活性并增强抗氧化酶的表达 .

生化分析

Biochemical Properties

Notoginsenoside FP2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Notoginsenoside FP2 is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . Additionally, Notoginsenoside FP2 has been shown to modulate the activity of glycosyltransferases, enzymes that play a role in the biosynthesis of glycosides . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

Notoginsenoside FP2 exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Notoginsenoside FP2 has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism . This modulation can lead to changes in gene expression, affecting cellular functions such as apoptosis, autophagy, and cell cycle progression. Furthermore, Notoginsenoside FP2 has demonstrated anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Notoginsenoside FP2 involves several key interactions at the molecular level. Notoginsenoside FP2 binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Notoginsenoside FP2 can activate antioxidant pathways, enhancing the expression of antioxidant enzymes and reducing oxidative stress . These molecular interactions highlight the compound’s potential in modulating various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notoginsenoside FP2 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Notoginsenoside FP2 remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that Notoginsenoside FP2 can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of Notoginsenoside FP2 vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Notoginsenoside FP2 can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy can plateau at higher doses, indicating a potential ceiling effect .

Metabolic Pathways

Notoginsenoside FP2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the phenylpropanoid biosynthesis pathway, which is involved in the production of secondary metabolites . Notoginsenoside FP2 interacts with cytochrome P450 enzymes and glycosyltransferases, influencing the biosynthesis of glycosides and other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of Notoginsenoside FP2 within cells and tissues involve several transporters and binding proteins. The compound is primarily transported via active transport mechanisms, involving specific transporters that facilitate its uptake into cells . Once inside the cells, Notoginsenoside FP2 can bind to various proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

Notoginsenoside FP2 exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and cytomembrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct Notoginsenoside FP2 to these compartments . The subcellular localization of Notoginsenoside FP2 is crucial for its bioactivity, as it allows the compound to interact with its target molecules and exert its therapeutic effects.

准备方法

合成路线和反应条件: 异甘草皂苷 FP2 的制备通常涉及从三七的叶或果柄中提取和纯化。 一种常见的方法是使用微波处理从茎和叶中降解皂苷 。 这种方法加速了次要人参皂苷的转化,并利用响应面法优化了转化条件 .

工业生产方法: 异甘草皂苷 FP2 的工业生产涉及大规模提取和纯化过程。 采用制备型二维反相液相色谱与亲水相互作用液相色谱联用技术从三七叶中纯化皂苷 。这种方法确保了该化合物的高纯度和高产率。

化学反应分析

反应类型: 异甘草皂苷 FP2 会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其药理作用至关重要。

常见试剂和条件: 异甘草皂苷 FP2 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应的条件通常为温和到中等温度和压力,以保持皂苷结构的完整性。

主要形成的产物: 异甘草皂苷 FP2 反应形成的主要产物包括各种具有增强生物活性的衍生物。这些衍生物通常被测试其在不同治疗应用中的功效。

相似化合物的比较

异甘草皂苷 FP2 在人参皂苷中是独特的,因为它具有特定的结构和药理作用。类似的化合物包括:

异甘草皂苷 Fa: 以其抗炎和抗氧化特性而闻名.

异甘草皂苷 Fc: 研究其在癌症治疗中的潜力.

人参皂苷 Rd: 广泛研究其神经保护作用.

人参皂苷 Re: 以其心血管保护和抗糖尿病特性而闻名.

与这些化合物相比,异甘草皂苷 FP2 由于其强大的心血管保护作用及其在癌症治疗中的潜力而脱颖而出 .

结论

异甘草皂苷 FP2 是一种很有前途的化合物,在化学、生物学、医学和工业中具有多种应用。其独特的结构和药理作用使其成为研究人员宝贵的学习对象,也是各种疾病的潜在治疗剂。对异甘草皂苷 FP2 的持续研究可能会发现更多其益处和应用,进一步巩固其在科学界的重要性。

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-HOJZLLFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)